2-(2,3-Difluoro-4-methylphenyl)-1,3-dioxolane
Description
1,3-Dioxolane, 2-(2,3-difluoro-4-methylphenyl)- is a heterocyclic organic compound. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The presence of the difluoro and methyl groups on the phenyl ring adds unique chemical properties to this compound.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(2,3-difluoro-4-methylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10F2O2/c1-6-2-3-7(9(12)8(6)11)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3 |
InChI Key |
GWFAMEXRUQSDBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2OCCO2)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3-dioxolane derivatives typically involves the acetalization of aldehydes or ketones with ethylene glycol . For 2-(2,3-difluoro-4-methylphenyl)-1,3-dioxolane, the starting materials would include 2,3-difluoro-4-methylbenzaldehyde and ethylene glycol. The reaction is usually catalyzed by an acid such as p-toluenesulfonic acid or sulfuric acid. The reaction conditions often involve refluxing the reactants in a suitable solvent like toluene, with the removal of water to drive the reaction to completion .
Chemical Reactions Analysis
1,3-Dioxolane, 2-(2,3-difluoro-4-methylphenyl)- can undergo various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the dioxolane ring into diols or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or sulfonation.
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitrating agents .
Scientific Research Applications
1,3-Dioxolane, 2-(2,3-difluoro-4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a solvent and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 1,3-dioxolane, 2-(2,3-difluoro-4-methylphenyl)- depends on its application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions .
Comparison with Similar Compounds
Similar compounds to 1,3-dioxolane, 2-(2,3-difluoro-4-methylphenyl)- include other dioxolane derivatives and fluorinated aromatic compounds. For example:
1,3-Dioxolane: A simpler analog without the difluoro and methyl groups, used primarily as a solvent.
2,2-Difluoro-1,3-dioxolane: Another fluorinated dioxolane derivative with different substitution patterns.
4-Methyl-1,3-dioxolane: A methyl-substituted dioxolane without the fluorine atoms.
The presence of both difluoro and methyl groups in 1,3-dioxolane, 2-(2,3-difluoro-4-methylphenyl)- provides unique reactivity and properties compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
